molecular formula C31H46O2 B12300813 Einecs 279-051-8 CAS No. 79082-97-6

Einecs 279-051-8

Cat. No.: B12300813
CAS No.: 79082-97-6
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-UDCSOKOMSA-N
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Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can act as an electron acceptor in redox reactions, influencing cellular processes. The pathways involved include oxidative stress pathways and signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Compared to other naphthoquinone derivatives, [R*,S*-(E)]-(±)-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone is unique due to its specific prenylated side chain. Similar compounds include:

This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

79082-97-6

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

IUPAC Name

2-methyl-3-[(E,7R,11S)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24+/m0/s1

InChI Key

MBWXNTAXLNYFJB-UDCSOKOMSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@@H](C)CCCC(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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